1-(3,4-Diethoxyphenyl)sulfonylpiperidine
Description
1-(3,4-Diethoxyphenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with a sulfonyl group linked to a 3,4-diethoxyphenyl moiety.
Properties
CAS No. |
898655-19-1 |
|---|---|
Molecular Formula |
C15H23NO4S |
Molecular Weight |
313.4g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO4S/c1-3-19-14-9-8-13(12-15(14)20-4-2)21(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
KDXXZPXQFGWTAN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
- N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide () Key Differences: Replaces the diethoxy group with a dimethoxy phenyl ring and incorporates a pyrrolidinone-benzamide scaffold. The benzamide moiety introduces hydrogen-bonding capacity, which may enhance target binding .
- 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline () Key Differences: Features an isoquinoline core instead of a sulfonylpiperidine.
- 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine () Key Differences: Substitutes the sulfonyl group with a sulfanylmethyl (-S-CH2-) linker and a nitro substituent. Impact: The sulfanyl group is less electron-withdrawing than sulfonyl, altering electronic properties and reactivity.
Core Structure Modifications
Physical Properties
- Trends: Sulfonic acid derivatives (e.g., PIPES) exhibit higher melting points (>300°C) due to strong ionic interactions, while amides (e.g., 1-Piperoylpiperidine) have moderate melting points. Ethoxy groups in the target compound may lower melting points compared to ionic analogs but increase them relative to non-polar derivatives .
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